molecular formula C42H67NO10 B165685 Spinosyn D CAS No. 131929-63-0

Spinosyn D

Cat. No. B165685
M. Wt: 746 g/mol
InChI Key: RDECBWLKMPEKPM-PSCJHHPTSA-N
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Description

Spinosyn D is the second most abundant component (up to 15%) of the spinosyn fermentation complex of macrocyclic lactones . It is a more hydrophobic analogue and a potent insecticide for crop pathogens and ectoparasite control on animals, albeit less active than spinosyn A . It acts as an agonist of insect nicotinic acetylcholinesterase receptors .


Synthesis Analysis

Spinosyn D is likely formed by the incorporation of propionate instead of acetate at the appropriate stage during polyketide assembly . Fermentation of Saccharopolyspora spinosa produces a natural mixture containing spinosyn A as the major component and spinosyn D as the minor component .


Molecular Structure Analysis

The core structure of Spinosyn D is a polyketide-derived tetracyclic macrolide appended with two saccharides . It is a spinosoid that is a minor component of spinosad .


Chemical Reactions Analysis

Molecular modeling studies coupled with bioactivity-directed chemical modifications have been used to define a less complex, synthetically accessible replacement for the spinosyn tetracycle . This has led to the discovery of highly insecticidal analogs, possessing a simple tri-aryl ring system as a replacement for the complex macrolide tetracycle .


Physical And Chemical Properties Analysis

Spinosyn D has a molecular formula of C42H67NO10 and a molecular weight of 746.0 g/mol .

Scientific Research Applications

Insecticidal Activity in Agriculture

Spinosyn D, as part of the spinosyn family, has shown significant insecticidal activity, particularly against lepidopterans and dipterans. It exhibits a potent effect comparable to many pyrethroid insecticides and has a favorable environmental and toxicological profile. The unique mode of action involves altering nicotinic and gamma-aminobutryic acid receptor functions in a novel manner. Its insecticidal efficacy is enhanced when combined with modifications to the 2',3',4'-tri-O-methylrhamnosyl moiety, indicating potential for further development of more active analogs (Sparks, Crouse, & Durst, 2001).

Applications in Animal Health

Spinosyn D has been successfully applied for controlling ectoparasites on livestock. Its use for the control of blowfly strike and lice on sheep has been commercialized and registered in Australia. Furthermore, its potential for controlling ectoparasites on cattle is being explored, indicating its versatility in the field of animal health (Kirst et al., 2002).

Environmental Impact and Photodegradation

Studies on the environmental impact of spinosyns, including spinosyn D, have shown that they undergo rapid photodegradation under natural sunlight. The half-lives of spinosyns A and D in stream water were significantly shorter than in distilled-deionized water, highlighting their relatively low persistence in natural water systems. This property is essential for understanding their environmental fate and ensuring ecological safety (Liu & Li, 2004).

Biochemical and Genetic Studies

Biochemical and genetic studies have led to significant advancements in understanding the biosynthesis and molecular mechanisms of spinosyns. This includes the discovery of new classes of spinosyns, improvements in insecticidal activity, and the development of more potent analogs through genetic engineering and metabolic optimization. These advancements are critical for enhancing the production yields and developing more efficient spinosad analogs (Huang et al., 2009).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The spinosyns have been extensively studied, leading to the development of a semisynthetic second-generation derivative, spinetoram . They show greater selectivity toward target insects and lesser activity against many beneficial predators as well as mammals and other aquatic and avian animals . Their insecticidal spectrum, unique mechanism of action, and lower environmental effect make them useful new agents for modern integrated pest management programs .

properties

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDECBWLKMPEKPM-PSCJHHPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037599
Record name Spinosyn D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spinosyn D

CAS RN

131929-63-0
Record name Spinosyn D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131929-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinosad factor D [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinosyn D
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spinosyn D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPINOSAD FACTOR D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G4631RTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
LC Creemer, HA Kirst, JW Paschal - The Journal of Antibiotics, 1998 - jstage.jst.go.jp
… However, these conditions led to decomposition of the 17-pseudoaglycone of spinosyn D, presumably due to more facile protonation of the 5, 6-double bond to produce a tertiary …
Number of citations: 38 www.jstage.jst.go.jp
DJ Mergott, SA Frank… - Proceedings of the …, 2004 - National Acad Sciences
A convergent, highly stereoselective total synthesis of (–)-spinosyn A ( 1 ) is described. Key features of the synthesis include the transannular Diels–Alder reaction of macrocyclic …
Number of citations: 145 www.pnas.org
C DeAmicis, Q Yang, C Bright… - … Process Research & …, 2017 - ACS Publications
… A to spinosyn D. Prior to preparative RP-HPLC purification, the spinosyn D factor in crude … 2.5:1 ratio of spinosyn A to spinosyn D. The preparative RP-HPLC separation was performed …
Number of citations: 11 pubs.acs.org
S Gaisser, I Carletti, U Schell, PR Graupner… - Organic & …, 2009 - pubs.rsc.org
… LCMS data indicating the production of spinosyn D analogues including 10 bearing a 2,6-dideoxyhexose (m/z = 735.5, [M+H] + ) were obtained when its pseudoaglycone 4 was …
Number of citations: 22 pubs.rsc.org
HA Kirst - The journal of antibiotics, 2010 - nature.com
… component is spinosyn D (2), which is 6-methyl-spinosyn A (Figure 1). Spinosyn D is likely formed by … and spinosyn D as the minor component, a mixture that has been named spinosad. …
Number of citations: 370 www.nature.com
MM Rahman, AM Abd El‐Aty, J Ara… - Biomedical …, 2021 - Wiley Online Library
… A and spinosyn D in both the solvent and matrices and the calculated MEs are presented in Table 4. Both analytes exhibited matrix enhancement effect, except spinosyn D in chicken …
EA Isiorho, BS Jeon, NH Kim, H Liu… - Biochemistry, 2014 - ACS Publications
Spinosyns A and D (spinosad) are complex polyketide natural products biosynthesized through the cooperation of a modular polyketide synthase and several tailoring enzymes. SpnP …
Number of citations: 22 pubs.acs.org
LC Creemer, HA Kirst, JW Paschal… - The Journal of …, 2000 - jstage.jst.go.jp
… While 2'-deoxy spinosyn Q(23) and 3'-deoxy spinosyn L (25) had a significant increase in insecticidal activity over spinosyn D(2), they were of similar activity to 2'-deoxy …
Number of citations: 21 www.jstage.jst.go.jp
R Ramachanderan, B Schaefer - ChemTexts, 2020 - Springer
… Spinosyn D differs from spinosyn A by a single methyl group at position 6. In the case of spinosyn G, the more uncommon l-configured ossamine replaces the d-forosamine unit [35]. …
Number of citations: 7 link.springer.com
K Huang, L Xia, Y Zhang, X Ding, JA Zahn - Applied microbiology and …, 2009 - Springer
… (3) Spinosyn analogs, 21-cyclobutyl-spinosyn A and 21-cyclobutyl-spinosyn D were generated by metabolic engineering of the spinosyn biosynthetic gene cluster. They showed better …
Number of citations: 91 link.springer.com

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